

Application Notes: Utilizing Pkmyt1-IN-8 in Xenograft Models for Cancer Research

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Compound of Interest		
Compound Name:	Pkmyt1-IN-8	
Cat. No.:	B15574553	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein Kinase Myelin-Associated Tyrosine/Threonine 1 (PKMYT1) is a critical regulator of the G2/M cell cycle checkpoint.[1] As a member of the WEE1 kinase family, PKMYT1 inhibits the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex through phosphorylation, preventing premature entry into mitosis.[2][3] This checkpoint allows cells to repair DNA damage before cell division.[2] In many cancers, particularly those with a defective G1/S checkpoint (e.g., due to p53 mutations), reliance on the G2/M checkpoint is heightened. [2] Overexpression of PKMYT1 is observed in numerous malignancies, including gastric, breast, lung, and pancreatic cancers, and often correlates with a poor prognosis.[1][4][5]

Inhibition of PKMYT1 presents a promising therapeutic strategy. By blocking PKMYT1, inhibitors force cancer cells with unrepaired DNA damage to prematurely enter mitosis, leading to a cellular crisis known as "mitotic catastrophe" and subsequent apoptosis.[3] **Pkmyt1-IN-8** is a potent inhibitor of PKMYT1.[6] These application notes provide a comprehensive guide for designing and executing preclinical xenograft studies using **Pkmyt1-IN-8**, drawing upon established principles of PKMYT1 inhibition from studies with analogous compounds like the clinical candidate RP-6306 (lunresertib).

Molecular Mechanism and Signaling Pathway

PKMYT1's primary role is the inhibitory phosphorylation of CDK1 at Threonine 14 and Tyrosine 15.[2] This action holds the cell in the G2 phase, providing a crucial window for DNA repair. In cancer cells with high replication stress, this checkpoint is vital for survival. Pharmacological

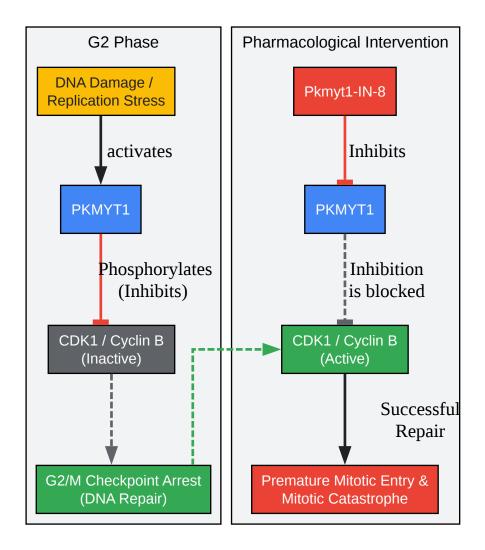




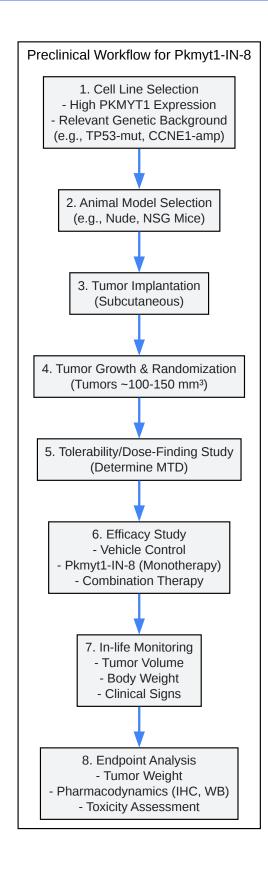


inhibition of PKMYT1 removes this brake, causing uncontrolled activation of CDK1 and forcing the cell into a lethal mitotic division.

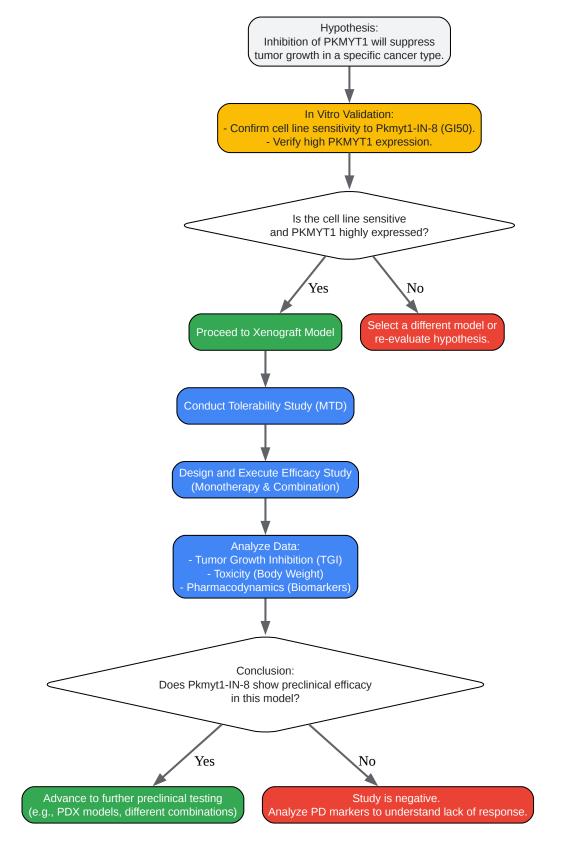












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